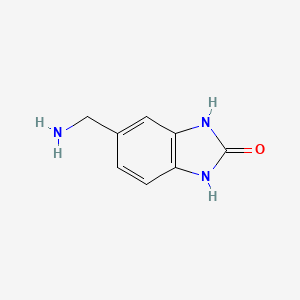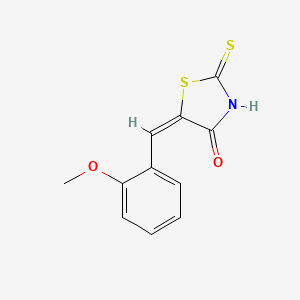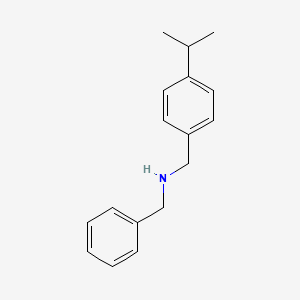
N-(4-Methoxyphenyl)propanamide
Übersicht
Beschreibung
N-(4-Methoxyphenyl)propanamide, also known as 4-MPA, is an anilide derivative of propionamide that has been studied for its scientific research applications. It is an organic compound with a molecular formula of C9H13NO2 and a molecular weight of 165.21 g/mol. 4-MPA has been studied for its potential as a synthetic intermediate and its use in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, demonstrating significant antioxidant and anticancer activities. Notably, certain derivatives showed antioxidant activity surpassing that of ascorbic acid. Their anticancer properties were evaluated against human glioblastoma and breast cancer cell lines, with specific compounds showing high cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).
Antinociceptive Activity
Research on derivatives of 3(2H)‐Pyridazinone with the 4-methoxyphenyl moiety revealed potent antinociceptive effects, surpassing the efficacy of aspirin in modified Koster's Test in mice. This study highlights the potential of these compounds in pain management, with certain derivatives demonstrating exceptional antinociceptive activity (Doğruer et al., 2000).
Bioactive Constituents in Capsicum annuum
A study on Capsicum annuum (Solanaceae) identified several amides, including 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, showcasing the presence of this compound in natural sources. These findings contribute to the understanding of the bioactive compounds present in Capsicum annuum (Chen et al., 2011).
Serotonin 5-HT7 Receptor Ligands
In the development of serotonin 5-HT7 receptor ligands, a study synthesized and evaluated a set of compounds including N-pyridin-3-ylmethyl-3-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]ethoxy]propanamide. This compound exhibited high affinity for 5-HT7 receptors and displayed promising pharmacokinetic properties, underscoring its potential in neurological research (Lacivita et al., 2013).
Antibacterial and Antifungal Agents
A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their antibacterial activity. These compounds showed significant inhibitory effects against various bacterial strains, highlighting their potential as novel antibacterial agents. Additionally, molecular docking simulations indicated that these compounds could target the enoyl-acyl carrier protein reductase enzyme, crucial for bacterial fatty acid biosynthesis (Eissa et al., 2017).
Photocleavage Reactions of Monothioimides
Research into the photochemistry of monothioimides, including N-[4-methoxyphenyl(thiocarbonyl)]-N-phenyl-3-phenylpropanamide, has provided insights into their crystal structures and potential mechanisms of action. This study contributes to the understanding of the reactivity and applications of such compounds in photochemical processes (Fu et al., 1998).
Novel Antioxidants for Cancer Treatment
A study on novel phenolic antioxidants, including N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide, revealed their significant potential in cancer treatment. These antioxidants effectively killed cancer cells, including chemotherapy-resistant breast cancer cells, without impacting normal tissues. This research opens avenues for developing new cancer therapies (Kovalchuk et al., 2013).
Wirkmechanismus
C10H13NO2C_{10}H_{13}NO_{2}C10H13NO2
. This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.Target of Action
The primary target of N-(4-Methoxyphenyl)propionamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . EGFR TK is a key player in the regulation of cell growth and differentiation .
Mode of Action
N-(4-Methoxyphenyl)propionamide interacts with the mutant Ser797 residue of EGFR TK . This interaction likely alters the function of EGFR TK, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related tocell growth and differentiation .
Result of Action
Given its target, it is likely that it impacts cell growth and differentiation .
Biochemische Analyse
Biochemical Properties
N-(4-Methoxyphenyl)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of amides. The compound is known to be a substrate for amidases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and utilization of this compound in biological systems .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the metabolic pathways of amides. Additionally, it can alter cellular metabolism by influencing the activity of enzymes that participate in the breakdown and synthesis of amides .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of amidases, leading to the hydrolysis of the amide bond. This binding interaction is essential for the compound’s enzymatic breakdown. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for experimental applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases and esterases, which catalyze the hydrolysis of amide and ester bonds, respectively. These interactions are essential for the compound’s metabolism and utilization in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOIQJTIVEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334317 | |
| Record name | p-Methoxypropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2760-31-8 | |
| Record name | p-Methoxypropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of N-(4-Methoxyphenyl)propanamide are highlighted in the research?
A1: The research focuses on the conformation of this compound and its implications for electron resonance. The study found a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, indicating that the molecule does not adopt a planar conformation. This non-planar arrangement disrupts resonance across the amide bond and the aromatic ring. [] This structural information is crucial for understanding the molecule's interactions with other systems, like quantum dots, as explored in the second paper.
Q2: How does this compound interact with CdSe quantum dots and what are the implications of this interaction?
A2: this compound acts as a "hole acceptor" when interacting with both CdSe quantum dots (QDs) and CdSe/ZnS core-shell quantum dots (CSQDs). [] This means that upon excitation of the quantum dot by light, an electron is promoted to a higher energy level, leaving behind a "hole." this compound facilitates the transfer of this hole away from the quantum dot. This process, known as hole extraction, is particularly interesting because the research observed both "hot" and "thermalized" hole transfer. Hot hole transfer occurs from a higher energy level before the excited state in the QD has time to relax, while thermalized hole transfer occurs after relaxation to the lowest energy excited state. Understanding these charge transfer dynamics is important for developing efficient photovoltaic and optoelectronic devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)


![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)
![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)
